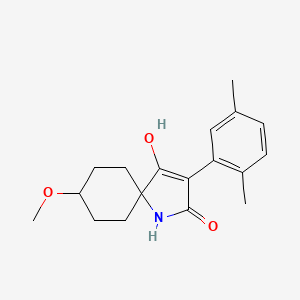

(Rac)-Spirotetramat-enol

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJJHEIUIYGFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716123 | |

| Record name | Spirotetramat-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382608-09-5, 203312-38-3 | |

| Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382608-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203312383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirotetramat-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DEC-3-EN-2-ONE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36PCD908V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (Rac)-Spirotetramat-enol in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Spirotetramat, a member of the tetramic acid chemical class, is a potent pro-insecticide with a unique mode of action against a broad spectrum of sucking insect pests. Upon ingestion by the insect through feeding on treated plants, Spirotetramat (B1682168) is metabolically converted to its active form, Spirotetramat-enol. This active metabolite targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC), a critical component in the biosynthesis of lipids. The disruption of this essential metabolic pathway leads to a cascade of physiological impairments in the insect, primarily affecting juvenile stages, resulting in growth inhibition, reduced fecundity, and eventual mortality. This guide provides a comprehensive technical overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

The Molecular Mechanism of Action

Spirotetramat itself is not the active toxicant. It requires metabolic activation within the plant to form Spirotetramat-enol.[1] This active metabolite is the key inhibitor of the target enzyme, Acetyl-CoA Carboxylase (ACC).[2][3][4][5]

Target Enzyme: Acetyl-CoA Carboxylase (ACC)

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the de novo biosynthesis of fatty acids. Fatty acids are fundamental for numerous biological functions in insects, including:

-

Energy Storage: Lipids are the primary form of long-term energy storage.

-

Cell Membrane Integrity: Fatty acids are essential components of phospholipids (B1166683) that form cellular membranes.

-

Cuticle Formation: The waxy layer of the insect cuticle, crucial for preventing water loss, is rich in lipids.

-

Hormone Production: Certain hormones are derived from fatty acid precursors.

-

Reproduction: Egg production and larval development are highly dependent on lipid reserves.

Inhibition of ACC by Spirotetramat-enol

Spirotetramat-enol acts as a potent inhibitor of the carboxyltransferase (CT) domain of ACC.[2][3][6] Kinetic studies have revealed that the inhibition is competitive with respect to the substrate acetyl-CoA and uncompetitive with respect to ATP.[2][3][4] This indicates that Spirotetramat-enol binds to the same site on the CT domain as acetyl-CoA, directly competing for binding and thus preventing the formation of malonyl-CoA. The uncompetitive inhibition with respect to ATP suggests that the inhibitor binds to the enzyme-ATP complex.

dot

Quantitative Data

The efficacy of Spirotetramat varies across different insect species. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentration (LC50) of Spirotetramat against Key Insect Pests

| Insect Species | Life Stage | Bioassay Method | LC50 | Reference(s) |

| Myzus persicae (Green Peach Aphid) | Nymphs | Leaf-dip | 0.095 - 13.121 mg/L | [7] |

| Bemisia tabaci (Silverleaf Whitefly) | 2nd Instar Nymphs | Leaf-dip | 0.91 - 27.98 µg/mL | |

| Bemisia tabaci (Resistant Strain) | 2nd Instar Nymphs | Leaf-dip | 368.1 mg/L | |

| Tetranychus urticae (Two-spotted Spider Mite) | Adults | Leaf-dip | 0.29 ppm |

Table 2: Sub-lethal Effects of Spirotetramat on Insects

| Insect Species | Effect Measured | Concentration | Result | Reference(s) |

| Aphis gossypii (Cotton Aphid) | Fecundity | LC75 | Up to 90% reduction in daily fecundity | |

| Aonidiella aurantii (California Red Scale) | Fecundity | Field Rate | 89% reduction | |

| Spodoptera littoralis (Cotton Leafworm) | Total Lipid Content | Not specified | 8.67% reduction in larvae | |

| Tetranychus urticae | Fertility | 1.62 - 200 mg/L | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Spirotetramat-enol.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is adapted from methodologies used to assess the inhibition of insect ACC by Spirotetramat-enol.[8]

Objective: To determine the in vitro inhibitory effect of Spirotetramat-enol on ACC activity.

Materials:

-

Insect tissue (e.g., fat body, whole insects)

-

Protein extraction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, protease inhibitors)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 2 mM DTT, 10 mM MgCl2)

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Spirotetramat-enol of varying concentrations

-

Scintillation cocktail and vials

-

Microplate reader or scintillation counter

Procedure:

-

Enzyme Preparation:

-

Homogenize insect tissue in ice-cold protein extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube or microplate well, combine the assay buffer, ATP, MgCl₂, and NaH¹⁴CO₃.

-

Add the insect enzyme extract to the reaction mixture.

-

Add Spirotetramat-enol at various concentrations (or a solvent control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the reaction by adding acetyl-CoA.

-

-

Reaction Termination and Measurement:

-

After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding a strong acid (e.g., HCl). This also removes unincorporated ¹⁴CO₂.

-

Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to ACC activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Spirotetramat-enol relative to the solvent control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in the fatty acid profile of insects after treatment with Spirotetramat.

Materials:

-

Control and Spirotetramat-treated insects

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Internal standard (e.g., a fatty acid not typically found in the insect)

-

Derivatization agent (e.g., BF₃-methanol or methanolic HCl) to convert fatty acids to fatty acid methyl esters (FAMEs)

-

GC-MS system with a suitable column (e.g., a polar capillary column)

Procedure:

-

Lipid Extraction:

-

Homogenize insect samples in a chloroform:methanol solvent mixture.

-

Add the internal standard.

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

-

Evaporate the solvent to obtain the total lipid extract.

-

-

Derivatization to FAMEs:

-

Resuspend the lipid extract in a small volume of solvent.

-

Add the derivatization agent and heat the mixture to convert fatty acids to their more volatile methyl esters.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS system.

-

Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

-

The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra are used for identification by comparison to a spectral library.

-

-

Data Analysis:

-

Identify and quantify each fatty acid peak based on its retention time and mass spectrum.

-

Calculate the relative percentage of each fatty acid in control and treated samples.

-

Compare the fatty acid profiles to determine the specific changes induced by Spirotetramat treatment.

-

dot

RNA Interference (RNAi)-mediated Knockdown of ACC in Aphids

Objective: To specifically reduce the expression of the ACC gene in aphids and observe the resulting phenotype.

Materials:

-

Aphid colony (Myzus persicae is a common model)

-

Software for dsRNA design

-

Reagents for in vitro transcription of dsRNA (T7 RNA polymerase, NTPs, DNA template)

-

Artificial diet for aphids

-

System for delivering dsRNA (e.g., feeding chambers)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

dsRNA Design and Synthesis:

-

Obtain the ACC gene sequence for the target aphid species from a database (e.g., GenBank).

-

Use a dsRNA design tool to select a specific region of the ACC gene for targeting, avoiding off-target effects.

-

Synthesize a DNA template for the selected region flanked by T7 polymerase promoters.

-

Use an in vitro transcription kit to synthesize double-stranded RNA (dsRNA). Purify the dsRNA.

-

-

dsRNA Delivery by Feeding:

-

Prepare an artificial diet for the aphids.

-

Add the purified dsRNA to the artificial diet at a specific concentration. A control diet should be prepared with a non-specific dsRNA (e.g., targeting GFP).

-

Place aphids in feeding chambers with the dsRNA-containing diet.

-

-

Phenotypic Observation:

-

Monitor the aphids daily for mortality, developmental abnormalities, and changes in fecundity over several days.

-

-

Validation of Gene Knockdown:

-

After the feeding period, collect a subset of aphids from the treatment and control groups.

-

Extract total RNA from the aphids.

-

Perform qRT-PCR using primers specific for the ACC gene and a reference gene to quantify the relative expression level of ACC.

-

A significant reduction in ACC mRNA levels in the dsRNA-treated group compared to the control confirms successful gene knockdown.

-

dot

Conclusion

(Rac)-Spirotetramat-enol employs a highly specific and effective mechanism of action by targeting a crucial enzyme in insect lipid metabolism. Its activation within the plant and subsequent inhibition of ACC in sucking pests make it a valuable tool in integrated pest management strategies. The detailed understanding of its molecular interactions, coupled with robust experimental methodologies, provides a solid foundation for the development of novel insecticides and for managing the emergence of resistance. Further research into the structural biology of the insect ACC-Spirotetramat-enol complex could pave the way for the design of even more potent and selective lipid biosynthesis inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction [biblio.ugent.be]

- 6. Structure of the endogenous insect acetyl-coA carboxylase carboxyltransferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNAi Knockdown of a Salivary Transcript Leading to Lethality in the Pea Aphid, Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioone.org [bioone.org]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Addressing the challenges of symbiont-mediated RNAi in aphids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (Rac)-Spirotetramat-enol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Spirotetramat-enol, chemically known as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, is the biologically active form of the pro-insecticide Spirotetramat. As an inhibitor of acetyl-CoA carboxylase (ACCase), it plays a crucial role in disrupting lipid biosynthesis in a variety of sucking insects. This technical guide provides a detailed overview of the primary synthetic pathways for producing its racemic form. The document outlines two prominent methods: a patented route involving the acylation of a key amino ester intermediate and a high-yield pathway utilizing a Bucherer-Bergs reaction to construct the core spirocyclic hydantoin (B18101) structure. This guide includes detailed experimental protocols, tabulated quantitative data for reaction steps, and visualizations of the synthetic routes to aid in laboratory-scale synthesis and process development.

Introduction

Spirotetramat is a systemic insecticide belonging to the tetramic acid chemical class, effective against a broad spectrum of pests such as aphids, whiteflies, and scales. Its mode of action relies on its metabolic conversion within the target pest to Spirotetramat-enol.[1][2] This active enol form inhibits the ACCase enzyme, a critical component in fatty acid synthesis, leading to insect mortality, primarily in the juvenile stages.[1]

The synthesis of the enol is intrinsically linked to the synthesis of Spirotetramat itself, as the enol is the penultimate precursor. The final step in most industrial syntheses is the O-acylation of the enol with ethyl chloroformate to produce the more stable pro-insecticide. This guide focuses on the synthesis up to this enol intermediate, providing the foundational knowledge for producing the active compound. Two primary synthetic strategies are detailed herein.

Synthesis Pathway 1: Acylation and Cyclization Route (Based on U.S. Patent 6,114,374)

This classic pathway involves the construction of the tetramic acid ring through the acylation of a pre-formed spirocyclic amino ester followed by an intramolecular Dieckmann condensation.

Pathway Overview

The synthesis begins with the preparation of the key intermediate, ethyl 1-amino-4-methoxycyclohexanecarboxylate, which is then acylated with 2,5-dimethylphenylacetyl chloride. The resulting amide undergoes a base-mediated intramolecular cyclization to yield the target (Rac)-Spirotetramat-enol.

Caption: Acylation and Cyclization Pathway.

Experimental Protocols

Step 1: Synthesis of N-[(1-ethoxycarbonyl-4-methoxy-cyclohexyl)]-2-(2,5-dimethylphenyl)acetamide

-

To a solution of ethyl 1-amino-4-methoxycyclohexanecarboxylate in a suitable aprotic solvent such as toluene, add an equivalent of a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of 2,5-dimethylphenylacetyl chloride in the same solvent to the cooled mixture over a period of 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of (Rac)-Spirotetramat-enol via Dieckmann Condensation

-

Dissolve the crude N-acylated intermediate from the previous step in an anhydrous solvent such as ethanol (B145695) or toluene.

-

Add a strong base, typically 1.5 to 2.0 equivalents of sodium ethoxide, to the solution.

-

Heat the reaction mixture to reflux (approximately 78-110°C, depending on the solvent) and maintain for 4-6 hours. Monitor the formation of the cyclic product by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize with an aqueous acid solution (e.g., 1M HCl) to a pH of ~7.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The resulting crude (Rac)-Spirotetramat-enol can be purified by recrystallization or silica (B1680970) gel chromatography.

Quantitative Data

| Step | Reactants | Reagents/Conditions | Reaction Time | Temperature | Yield |

| 1 | Ethyl 1-amino-4-methoxycyclohexanecarboxylate, 2,5-Dimethylphenylacetyl chloride | Triethylamine, Toluene | 12-18 h | 0°C to RT | ~85-95% |

| 2 | N-Acylated Intermediate | Sodium ethoxide, Ethanol | 4-6 h | Reflux | ~70-80% |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Synthesis Pathway 2: Bucherer-Bergs Reaction Route

This modern approach builds the spiro-hydantoin core early in the synthesis, offering a high-yield and cost-effective alternative.

Pathway Overview

The synthesis starts with 4-methoxycyclohexan-1-one, which undergoes a Bucherer-Bergs reaction to form a key spiro-hydantoin intermediate. This intermediate is then hydrolyzed, esterified, and acylated. The final step is an intramolecular condensation to form the enol product. The overall yield for the formation of Spirotetramat via this route has been reported as 20.4%.

Caption: Bucherer-Bergs Reaction Pathway.

Experimental Protocols

Step 1: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Reaction)

-

In a pressure vessel, combine 4-methoxycyclohexan-1-one, potassium cyanide (or sodium cyanide), and ammonium (B1175870) carbonate in a solvent mixture, typically aqueous ethanol.

-

Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The internal pressure will increase during the reaction.

-

After cooling the vessel to room temperature, carefully vent and open it.

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the hydantoin product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the spiro-hydantoin intermediate.

Step 2: Hydrolysis to cis-1-Amino-4-methoxycyclohexane-1-carboxylic acid

-

Suspend the spiro-hydantoin in an aqueous solution of a strong base, such as barium hydroxide (B78521) or sodium hydroxide.

-

Heat the mixture to reflux for 24-48 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with sulfuric acid or by bubbling CO2 gas to precipitate the base as barium sulfate or sodium carbonate.

-

Filter off the solid precipitate. The filtrate contains the desired amino acid.

-

The amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate, or by evaporation of the solvent.

Step 3: Esterification to Methyl cis-1-amino-4-methoxy-cyclohexanecarboxylate

-

Suspend the amino acid in anhydrous methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride (SOCl2) dropwise.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.

-

The free base can be obtained by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction with an organic solvent.

Step 4 & 5: Acylation and Intramolecular Condensation

-

The acylation of the amino ester and the subsequent intramolecular condensation can be performed following the procedures outlined in Pathway 1 (Sections 2.2.1 and 2.2.2), substituting the ethyl ester with the methyl ester and adjusting reaction conditions as necessary.

Quantitative Data

| Step | Starting Material | Key Reagents/Conditions | Reaction Time | Temperature | Yield | Reference |

| 1 | 4-Methoxycyclohexan-1-one | KCN, (NH4)2CO3, aq. Ethanol | 12-24 h | 80-100°C | Good to Excellent | |

| 2 | Spiro-hydantoin | Ba(OH)2 or NaOH, Water | 24-48 h | Reflux | High | |

| 3 | Amino acid | SOCl2, Methanol | 4-8 h | Reflux | High | |

| 4 & 5 | N-Acylated Amino Ester | Base-mediated cyclization | 4-8 h | Reflux | Good | |

| Overall | 4-Methoxycyclohexan-1-one | (Multi-step) | - | - | 20.4% (for Spirotetramat) |

Conclusion

The synthesis of (Rac)-Spirotetramat-enol can be successfully achieved through multiple synthetic routes. The classic pathway detailed in U.S. Patent 6,114,374 offers a robust and well-established method involving a key Dieckmann condensation step. A more recent, alternative pathway utilizing a Bucherer-Bergs reaction provides a high-yield and cost-effective approach, making it attractive for larger-scale production. Both methods ultimately converge on the critical N-acylated amino ester intermediate, which undergoes intramolecular cyclization to form the desired tetramic acid core. The choice of pathway may depend on the availability of starting materials, desired scale, and process optimization goals. The protocols and data presented in this guide serve as a comprehensive resource for the laboratory synthesis of this important agrochemical intermediate.

References

Spirotetramat and its Metabolites: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotetramat (B1682168), a member of the tetramic acid chemical class, is a modern insecticide renowned for its unique two-way systemic action (ambimobility) within plants, moving through both the xylem and phloem.[1] This property makes it particularly effective against a wide range of phloem-feeding insect pests. The parent compound, spirotetramat, is a pro-insecticide that undergoes metabolic activation within the plant or insect to its primary active metabolite, spirotetramat-enol. This guide provides an in-depth technical overview of the biological activity of spirotetramat and its key metabolites, focusing on its mode of action, metabolic pathways, and toxicological profile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest management.

Mode of Action: Inhibition of Lipid Biosynthesis

The primary mode of action of spirotetramat is the inhibition of lipid biosynthesis.[2][3] Specifically, its active metabolite, spirotetramat-enol, targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC).[4][5][6] ACC is a crucial biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the biosynthesis of fatty acids.[6][7][8]

By inhibiting ACC, spirotetramat-enol disrupts the production of fatty acids, which are essential for various physiological processes in insects, including:

-

Energy Storage: Lipids are the primary form of energy storage.

-

Cell Membrane Formation: Fatty acids are fundamental components of phospholipids (B1166683) and glycolipids.

-

Growth and Development: Disruption of lipid metabolism is particularly detrimental to juvenile insect stages, leading to growth inhibition and mortality.[3][9]

-

Reproduction: Lipid metabolism is vital for oogenesis and embryogenesis, and inhibition can lead to reduced fecundity and fertility.[3][9]

Kinetic studies have revealed that spirotetramat-enol acts as a competitive inhibitor with respect to acetyl-CoA, indicating that it binds to the carboxyltransferase (CT) domain of the ACC enzyme.[6]

Metabolism of Spirotetramat

Spirotetramat itself is not the primary toxic agent. It requires metabolic conversion to become fully active. This bioactivation occurs in both plants and insects.

In Planta Metabolism

After application, spirotetramat is absorbed by the plant and undergoes hydrolysis of its ethoxycarbonyl group to form the biologically active spirotetramat-enol .[3][10] This is the major and most important metabolic step. Further metabolism of spirotetramat-enol can occur, leading to the formation of other metabolites, including:

-

Spirotetramat-ketohydroxy: Formed through the oxidation of spirotetramat-enol.[3][10]

-

Spirotetramat-monohydroxy: Results from the reduction of the enol group.[10]

-

Spirotetramat-enol-glucoside: A conjugated metabolite formed by the attachment of a glucose molecule to the enol.[3][10]

The ambimobile nature of spirotetramat, allowing it to move both up and down the plant, is a key feature that enhances its efficacy against sucking pests that may be located in various parts of the plant.[1][11]

In Insecta Metabolism

A similar metabolic pathway occurs within the target insect. Ingested spirotetramat is converted to spirotetramat-enol, which then exerts its inhibitory effect on ACC. The efficiency of this conversion can influence the susceptibility of different insect species to the insecticide.

Quantitative Data on Biological Activity

The efficacy of spirotetramat and its metabolites is quantified through various toxicological endpoints, primarily the median lethal concentration (LC50) and the median lethal dose (LD50). These values vary significantly depending on the target species, life stage, and exposure route.

Table 1: Toxicity of Spirotetramat to Target Pests

| Species | Life Stage | Exposure Route | Endpoint | Value (mg/L or µ g/insect ) | Reference |

| Brevicoryne brassicae (Cabbage aphid) | Adult | Leaf dip | LC50 (72h) | 1.304 | [9][12] |

| Schizaphis graminum (Wheat aphid) | - | - | LC50 | 210.93 | [13] |

Table 2: Toxicity of Spirotetramat to Non-Target Organisms

| Species | Exposure Route | Endpoint | Value (µ g/bee ) | Classification | Reference |

| Apis mellifera (Honeybee) | Contact | LD50 | 162 | Practically Non-toxic | [14] |

| Apis mellifera (Honeybee) | Oral | LD50 | 91.7 | Practically Non-toxic | [14] |

| Apis cerana indica (Indian honeybee) | Contact (75 g a.i./ha) | % Mortality (24h) | 30.00 | - | [15][16] |

Note: The mortality rate for Apis cerana indica is presented as a percentage at a specific application rate, as a direct LD50 value was not available in the cited sources.

Experimental Protocols

Determination of LC50 in Aphids (Leaf Dip Bioassay)

This protocol is a standard method for assessing the toxicity of insecticides to aphids.

-

Preparation of Test Solutions: A stock solution of spirotetramat is prepared in an appropriate solvent (e.g., acetone (B3395972) with a surfactant). Serial dilutions are then made to obtain a range of concentrations. A control solution (solvent and surfactant only) is also prepared.

-

Leaf Preparation: Cabbage leaves (or other suitable host plant leaves) are cut into discs of a uniform size.

-

Treatment: Each leaf disc is dipped into a test solution for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control discs are dipped in the control solution.

-

Insect Infestation: Once dry, the treated leaf discs are placed in Petri dishes containing a moist filter paper. A specific number of adult apterous aphids (e.g., 20-30) are then transferred onto each leaf disc.

-

Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence intervals.[12]

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of spirotetramat-enol on ACC activity.

-

Enzyme Preparation: ACC is partially purified from the target insect species (e.g., Myzus persicae) or expressed in a recombinant system (e.g., baculovirus-infected insect cells for spider mite ACC).[6]

-

Reaction Mixture: The assay is typically conducted in a buffer solution containing the substrates for the ACC reaction: acetyl-CoA, ATP, and bicarbonate (as a source of CO2). The reaction is often coupled to another enzyme system for detection.

-

Inhibitor Addition: Various concentrations of spirotetramat-enol are added to the reaction mixture. A control with no inhibitor is also included.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a specific temperature for a set period.

-

Measurement of Activity: ACC activity is determined by measuring the rate of product formation (malonyl-CoA) or the consumption of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA) or spectrophotometric assays.

-

Data Analysis: The inhibition of ACC activity at different concentrations of spirotetramat-enol is used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Kinetic analysis can also be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[6]

Analysis of Spirotetramat and its Metabolites in Plant Tissues (UHPLC-MS/MS)

This protocol outlines a common analytical method for the quantification of spirotetramat and its metabolites in agricultural samples.[1]

-

Sample Preparation and Extraction:

-

A homogenized sample of the plant material (e.g., cabbage) is weighed.[1]

-

The sample is extracted with an organic solvent, typically acetonitrile (B52724), often acidified with formic acid, by shaking or homogenization.[1]

-

-

Purification (Clean-up):

-

The crude extract is centrifuged, and an aliquot of the supernatant is taken for clean-up.

-

Dispersive solid-phase extraction (d-SPE), often referred to as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is commonly used.[17]

-

This involves adding a combination of salts (e.g., MgSO4, NaCl) and sorbents (e.g., PSA - primary secondary amine, GCB - graphitized carbon black) to the extract to remove interfering matrix components like fatty acids, sugars, and pigments.[1]

-

The mixture is vortexed and centrifuged.

-

-

Analysis by UHPLC-MS/MS:

-

The final cleaned-up extract is filtered and injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem Mass Spectrometer (MS/MS).[1]

-

UHPLC: The analytes (spirotetramat and its metabolites) are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of water and acetonitrile or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate.[17]

-

MS/MS: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions are monitored for each analyte.

-

-

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared using certified reference standards.[1] Matrix-matched calibration standards are often used to compensate for matrix effects.

-

Visualizations

Metabolic Pathway of Spirotetramat

Caption: Metabolic conversion of Spirotetramat to its active form and other metabolites.

Signaling Pathway of Spirotetramat's Mode of Action

Caption: Spirotetramat-enol inhibits the Carboxyltransferase domain of ACC.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the analysis of Spirotetramat residues in plant samples.

Conclusion

Spirotetramat represents a significant advancement in insecticide technology, primarily due to its unique ambimobile systemic properties and its specific mode of action targeting lipid biosynthesis. Its effectiveness relies on the metabolic conversion to spirotetramat-enol, which inhibits the crucial ACC enzyme in susceptible insects. This targeted action disrupts essential physiological processes, leading to mortality, particularly in juvenile stages, and a reduction in reproductive capacity. The favorable toxicological profile of spirotetramat towards many non-target organisms, including bees, further enhances its value in integrated pest management (IPM) programs.[1][18] A thorough understanding of its biological activity, metabolism, and analytical methodologies is essential for its responsible and effective use in agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]

- 5. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. Assessment of sublethal and transgenerational effects of spirotetramat, on population growth of cabbage aphid, Brevicoryne brassicae L. (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pesticides & Bee Toxicity | Minnesota Department of Agriculture [mda.state.mn.us]

- 15. researchgate.net [researchgate.net]

- 16. masujournal.org [masujournal.org]

- 17. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(Rac)-Spirotetramat-enol as an Acetyl-CoA Carboxylase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Spirotetramat-enol, the active metabolite of the insecticide spirotetramat (B1682168), is a potent inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid biosynthesis pathway. This technical guide provides an in-depth overview of (Rac)-Spirotetramat-enol as an ACC ligand, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its study, and a proposed method for its synthesis. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and utilization of this compound.

Introduction

Spirotetramat is a systemic insecticide effective against a broad range of sucking insects.[1] In planta, spirotetramat is hydrolyzed to its active form, (Rac)-Spirotetramat-enol, which is then transported throughout the plant.[1] The insecticidal activity of (Rac)-Spirotetramat-enol stems from its ability to inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for the rate-limiting step in fatty acid biosynthesis.[2] This inhibition disrupts lipid metabolism in target pests, leading to growth arrest and mortality.[3] Understanding the interaction between (Rac)-Spirotetramat-enol and ACC is crucial for the development of novel insecticides and for studying the fundamental processes of lipid metabolism.

Mechanism of Action

(Rac)-Spirotetramat-enol acts as a potent inhibitor of ACC. The enzyme ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for fatty acid synthesis.[4] This process is fundamental for the production of lipids necessary for cell membrane formation, energy storage, and signaling.[4]

Kinetic studies have revealed that (Rac)-Spirotetramat-enol exhibits a competitive mode of inhibition with respect to the substrate acetyl-CoA.[2] This indicates that the inhibitor binds to the carboxyltransferase (CT) domain of the ACC enzyme, the same site that binds acetyl-CoA.[2] Furthermore, the inhibition has been shown to be uncompetitive with respect to ATP, a co-substrate in the biotin (B1667282) carboxylase (BC) domain of ACC.[2] This suggests that (Rac)-Spirotetramat-enol binds to the enzyme-substrate complex after ATP has bound to the BC domain.

Quantitative Inhibition Data

The inhibitory potency of (Rac)-Spirotetramat-enol against ACC has been determined for several species. This data is crucial for comparative studies and for understanding the selectivity of the compound.

| Species | Enzyme Source | IC50 Value | Reference |

| Caenorhabditis elegans | Total protein extract | 50 µM | [5][6] |

| Myzus persicae (Green peach aphid) | Partially purified ACC | Data not available in abstract | [2] |

| Spodoptera frugiperda (Fall armyworm) | Partially purified ACC | Data not available in abstract | [2] |

| Tetranychus urticae (Two-spotted spider mite) | Recombinant ACC | Data not available in abstract | [2] |

Note: While the study by Lümmen et al. (2014) established the inhibitory activity of (Rac)-Spirotetramat-enol against ACC from M. persicae, S. frugiperda, and T. urticae, specific IC50 values were not reported in the abstract. Access to the full publication is recommended for detailed quantitative data.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for studying (Rac)-Spirotetramat-enol, the following diagrams are provided in the DOT language for use with Graphviz.

Fatty Acid Biosynthesis Pathway and Inhibition by (Rac)-Spirotetramat-enol

Caption: Inhibition of the fatty acid biosynthesis pathway by (Rac)-Spirotetramat-enol.

Experimental Workflow for ACC Inhibition Assay

Caption: A generalized workflow for determining the IC50 of (Rac)-Spirotetramat-enol.

Experimental Protocols

The following protocols provide a framework for the synthesis of (Rac)-Spirotetramat-enol and for conducting an ACC inhibition assay.

Proposed Synthesis of (Rac)-Spirotetramat-enol

(Rac)-Spirotetramat-enol is the hydrolyzed product of spirotetramat. A general procedure for its preparation from the parent compound is as follows:

-

Dissolution: Dissolve spirotetramat in a suitable organic solvent such as methanol (B129727) or ethanol.

-

Hydrolysis: Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, dissolved in water. The hydrolysis of the ethyl carbonate group will proceed to yield the enol form.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) to a neutral pH. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the synthesized (Rac)-Spirotetramat-enol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials. A detailed synthesis of the parent compound, spirotetramat, is described in US Patent 6,114,374.[7]

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of (Rac)-Spirotetramat-enol on ACC. It is based on the detection of ADP, a product of the ACC reaction, using a commercially available kit such as ADP-Glo™ (Promega).

Materials:

-

Purified or partially purified ACC enzyme (from insect cells, yeast, or other sources)

-

(Rac)-Spirotetramat-enol

-

Acetyl-CoA

-

ATP (Adenosine 5'-triphosphate)

-

Potassium bicarbonate (KHCO₃)

-

Magnesium chloride (MgCl₂)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (Rac)-Spirotetramat-enol in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

Prepare a substrate mix containing acetyl-CoA, ATP, and KHCO₃ in the assay buffer. The final concentrations should be optimized based on the Km values of the specific ACC enzyme being used.

-

Prepare the ACC enzyme solution in the assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 2.5 µL) of the serially diluted (Rac)-Spirotetramat-enol or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the ACC enzyme solution (e.g., 2.5 µL) to each well.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate mix (e.g., 5 µL) to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of (Rac)-Spirotetramat-enol.

-

Conclusion

(Rac)-Spirotetramat-enol is a well-characterized inhibitor of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis. Its competitive inhibition with respect to acetyl-CoA provides a clear mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into the specific inhibitory constants against a wider range of insect ACCs will be valuable for the development of more selective and effective insecticides. The provided diagrams and protocols are intended to facilitate the design and execution of such studies.

References

- 1. Spirotetramat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Hydrolysis of Spirotetramat (B1682168) to its Enol Form

This technical guide provides a comprehensive literature review on the chemical hydrolysis of spirotetramat into its biologically active enol form. The document details the mechanism, kinetics, and analytical methodologies pertinent to this transformation, which is a critical step for its insecticidal activity.

Introduction

Spirotetramat is a systemic insecticide belonging to the tetramic acid chemical class (ketoenols).[1][2] It is designed to control a wide range of sucking insects such as aphids, whiteflies, and mealybugs.[1][3] A unique feature of spirotetramat is its ambimobile systemicity, meaning it can be transported both upwards through the xylem and downwards through the phloem within a plant.[4][5] This ensures the protection of all plant parts, including new growth. The insecticidal activity of spirotetramat is not direct; it functions as a pro-insecticide. After application and absorption into the plant, it undergoes hydrolysis to form spirotetramat-enol.[4][6] This enol metabolite is the active compound that inhibits lipid biosynthesis in insects, leading to their eventual mortality.[3][5] Understanding the hydrolysis process is therefore fundamental to evaluating the efficacy and environmental fate of spirotetramat.

Mechanism of Hydrolysis

The primary metabolic reaction for the activation of spirotetramat is the hydrolytic cleavage of its central carbonate ester bond.[2] This process converts the parent spirotetramat molecule into spirotetramat-enol.[2][4] This transformation is crucial because the enol form is more stable due to the double bond's position within a ring and its conjugation with both the amide group and the benzene (B151609) ring.[4] The hydrolysis can occur abiotically in the environment and is also facilitated within plants.[4][7]

Figure 1: Hydrolysis of Spirotetramat to Spirotetramat-Enol.

Kinetics of Hydrolysis

The rate of spirotetramat hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. The process follows first-order reaction dynamics.[8][9] Spirotetramat is hydrolytically labile, especially under neutral and alkaline conditions, where degradation is more rapid.[2]

pH-Dependent Hydrolysis

The stability of spirotetramat is highly dependent on the pH of the medium. Degradation is slowest in acidic conditions and accelerates significantly as the pH becomes neutral and then alkaline.[2][10] The primary degradation product across all pH levels is spirotetramat-enol.[2][10]

| pH | Temperature (°C) | Half-Life (t½) | Reference |

| Acidic (pH 4) | 20 | 48 days | [11] |

| Acidic (pH 4) | 25 | 32.5 days | [11] |

| Acidic (pH 5) | Not Specified | 85% degradation in 7 days (photolysis) | [2] |

| Neutral (pH 7) | 20 | 13 days | [11] |

| Neutral (pH 7) | 25 | 9 days | [2] |

| Neutral (pH 7) | 25 | 8.6 days | [11] |

| Alkaline (pH 9) | Not Specified | 7.6 hours | [11] |

| Alkaline (pH 9) | 25 | 8 hours | [2] |

| Table 1: Summary of pH-dependent hydrolysis half-lives for spirotetramat. |

Degradation in Environmental Matrices

In addition to aqueous hydrolysis, spirotetramat degrades in other environmental compartments like soil and plant tissues.

| Matrix | Condition | Half-Life (t½) / Dissipation Time (DT) | Reference |

| Water | Under lighting | 13.59 days | [10] |

| Water/Sediment | Aerobic | 60% loss in 1 day | [2] |

| Soil | Field Conditions | DT90: 1.1 - 3.5 days | [7] |

| Green Bean | Field Conditions | 4.2 days | [12] |

| Korean Cabbage | Greenhouse | 4.8 days | [13] |

| Shallot | Greenhouse | 4.0 days | [13] |

| Kiwifruit | Field Conditions | 9.90 - 10.34 days | [9] |

| Table 2: Degradation and dissipation rates of spirotetramat in various matrices. |

Experimental Protocols for Analysis

The quantification of spirotetramat and its primary metabolite, spirotetramat-enol, is predominantly performed using modern chromatographic techniques.

Sample Preparation: QuEChERS Method

A widely adopted method for the extraction and cleanup of spirotetramat and its metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[12][14]

-

Extraction: Samples are typically homogenized and extracted with an organic solvent, most commonly acetonitrile (B52724), often containing a small percentage of an acid like glacial acetic acid or formic acid.[12][15]

-

Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent material, such as a primary secondary amine (PSA) and C18, to remove interfering matrix components like fatty acids and pigments.[12]

-

Final Extract: After centrifugation, the cleaned-up extract is collected for analysis.

Analytical Determination: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard for the sensitive and selective determination of spirotetramat and spirotetramat-enol.[8][14][15]

-

Chromatography: Reversed-phase chromatography is used for separation. A common mobile phase consists of a gradient of acetonitrile and water.[14]

-

Detection: Tandem mass spectrometry provides high selectivity and allows for quantification at low levels, with limits of quantification (LOQ) often reported in the range of 0.01 to 0.05 mg/kg for both spirotetramat and its enol metabolite.[14][15]

Figure 2: General experimental workflow for spirotetramat analysis.

Role of Hydrolysis in the Mode of Action

The hydrolysis of spirotetramat to spirotetramat-enol is the essential bioactivation step. The parent compound has limited insecticidal activity; it is the enol form that acts as a potent inhibitor of Acetyl-CoA Carboxylase (ACC).[5][16]

-

Application & Uptake: Spirotetramat is applied to plants and absorbed through the leaves.[3]

-

Hydrolysis: Inside the plant, it is hydrolyzed to spirotetramat-enol.[4][6]

-

Systemic Transport: The active enol is then transported throughout the plant via both xylem and phloem.[4]

-

Ingestion by Insect: Sucking insects ingest the spirotetramat-enol while feeding on the plant sap.

-

ACC Inhibition: The enol metabolite inhibits the ACC enzyme, a critical component in the biosynthesis of lipids.[3][5] This inhibition is competitive with respect to the acetyl-CoA substrate.[16]

-

Biological Effect: The disruption of lipid production interferes with insect growth, development, and reproduction, ultimately leading to mortality.[3][7] It is particularly effective against immature insect life stages.[5]

References

- 1. youtube.com [youtube.com]

- 2. fao.org [fao.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Spirotetramat - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Enzyme and lateral flow monoclonal antibody-based immunoassays to simultaneously determine spirotetramat and spirotetramat-enol in foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Environmental behaviors of spirotetramat in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Keto-Enols: A Technical Guide to a Novel Class of Insecticides

For Researchers, Scientists, and Drug Development Professionals

The relentless arms race between humans and insect pests necessitates the continuous discovery and development of novel insecticides with unique modes of action. The emergence of keto-enol insecticides, a relatively new class of compounds, represents a significant advancement in crop protection. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and experimental evaluation of these groundbreaking molecules.

Introduction: A New Paradigm in Insect Control

The first members of the cyclic keto-enol group, spirodiclofen (B1663620) and spiromesifen, were introduced by Bayer CropScience in the early 2000s, followed by spirotetramat (B1682168).[1][2] These compounds are derivatives of tetronic and tetramic acids and are characterized by a unique spirocyclic structure.[2][3][4] Their development was a significant breakthrough, offering a new mode of action to combat the growing problem of insecticide resistance to established chemical classes like organophosphates, carbamates, and pyrethroids.[1][2] Keto-enol insecticides have demonstrated high efficacy against a wide range of sucking pests, including mites, whiteflies, and aphids.[1][2][4][5]

Mechanism of Action: Targeting Lipid Biosynthesis

The primary target of keto-enol insecticides is the enzyme acetyl-CoA carboxylase (ACC).[6][7][8] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed and rate-limiting step in the biosynthesis of fatty acids.[6][9] Fatty acids are essential for various biological processes, including the formation of cell membranes, energy storage, and the production of signaling molecules.

By inhibiting ACC, keto-enol insecticides disrupt lipid biosynthesis, leading to a cascade of detrimental effects, particularly during developmental stages.[4][10] The enol form of the insecticide is the active inhibitor, binding to the carboxyltransferase (CT) domain of the ACC enzyme.[6] This inhibition is competitive with respect to acetyl-CoA.[6] The disruption of lipid metabolism ultimately interferes with mite development and insect growth, leading to mortality, especially in juvenile stages, and a significant reduction in the fecundity of adult females.[2][4]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. fao.org [fao.org]

- 4. How to use spirodiclofen insecticide|News|Agripesticide [agripesticide.com]

- 5. Supply Insecticide Spirodiclofen, Spirodiclofen 240g/L SC, spirodiclofen insecticide, pesticide suppliers [essencechem.com]

- 6. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irac-online.org [irac-online.org]

- 8. researchgate.net [researchgate.net]

- 9. mybiosource.com [mybiosource.com]

- 10. How Spirodiclofen Enhances Crop Protection Without Disrupting Ecosystems [jindunchemical.com]

Spirotetramat cis-enol: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of spirotetramat (B1682168) and its biologically active metabolite, the cis-enol tautomer. Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. Its efficacy is intrinsically linked to its physicochemical characteristics, which govern its uptake, translocation within the plant, and interaction with the target enzyme in pests. This document consolidates key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant pathways and workflows to support research and development efforts.

Core Physicochemical Properties

Spirotetramat undergoes in-planta hydrolysis of its ethoxycarbonyl group to form the more stable cis-enol metabolite, which is the active inhibitor of acetyl-CoA carboxylase (ACC) in insects.[1] The physicochemical properties of both the parent compound and its active enol form are crucial for its biological activity.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for spirotetramat and its cis-enol metabolite.

Table 1: General Physicochemical Properties

| Property | Spirotetramat | Spirotetramat cis-enol |

| IUPAC Name | cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one |

| CAS Number | 203313-25-1 | 203312-38-3 |

| Molecular Formula | C₂₁H₂₇NO₅ | C₁₈H₂₃NO₃ |

| Molar Mass | 373.449 g/mol [1] | 301.38 g/mol |

| Physical State | White powder | Solid |

| Melting Point | 142 °C[1][2] | Not available |

| Boiling Point | 235 °C (decomposes)[1] | Not available |

| Density | 1.23 g/cm³[1] | Not available |

| Vapor Pressure (25 °C) | 1.5 x 10⁻⁸ Pa[2] | Not available |

Table 2: Solubility Data (at 20 °C)

| Solvent | Spirotetramat Solubility |

| Water (pH 4) | 33.5 mg/L[3] |

| Water (pH 7) | 29.9 - 33.4 mg/L[2][3] |

| Dichloromethane | Easily soluble[1] |

| Ethyl Acetate | 67 g/L[2] |

| Ethanol | 44 g/L[2] |

| Toluene | 60 g/L[2] |

| Acetone | 100 g/L[2] |

| Dimethyl Sulfoxide (DMSO) | 200 g/L[2] |

Table 3: Partition and Dissociation Constants

| Parameter | Spirotetramat | Spirotetramat cis-enol |

| LogP (octanol/water) | 2.51 (at pH 7)[2][4] | 2.0 (at pH 5) to -1.3 (at pH 9)[5] |

| pKa | 6.9[1] | 10.7[3][6] |

Experimental Protocols

The determination of the physicochemical properties of spirotetramat and its metabolites follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility Determination (Following OECD Guideline 105)

The water solubility of spirotetramat can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[1]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Methodology:

-

Preparation of Test Solution: An excess amount of spirotetramat is added to a flask containing purified water (e.g., deionized or distilled).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are conducted to determine the necessary equilibration time.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved spirotetramat.

-

Quantification: The concentration of spirotetramat in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Water Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination (Following OECD Guideline 107)

The shake-flask method is a widely used technique for determining the LogP of a substance.[7][8]

Principle: The test substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient (P). LogP is the logarithm of this coefficient.

Methodology:

-

Preparation of Phases: n-octanol and water are mutually saturated before the experiment.

-

Test Solution: A known amount of spirotetramat is dissolved in either water or n-octanol.

-

Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.

-

Quantification: The concentration of spirotetramat in both the n-octanol and aqueous phases is determined using HPLC-MS/MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Dissociation Constant (pKa) Determination (Following OECD Guideline 112)

The pKa of a compound can be determined by potentiometric titration or spectrophotometric methods.[9]

Principle: The pKa is the pH at which the ionized and non-ionized forms of the substance are present in equal concentrations. This can be determined by titrating a solution of the substance with a standard acid or base and monitoring the pH change.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of spirotetramat is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Signaling Pathways and Mechanism of Action

Spirotetramat acts as a pro-insecticide. Following application to a plant, it is absorbed and translocated throughout the plant's vascular system.[1][10] Inside the plant, it is hydrolyzed to its active cis-enol form.[1] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of lipids in insects.[10][11][12] The disruption of lipid biosynthesis leads to the cessation of growth, development, and reproduction in target pests, ultimately causing starvation and death.[2][10]

Caption: Mechanism of Action of Spirotetramat.

Metabolism and Degradation

In plants, spirotetramat is primarily metabolized through the cleavage of the carbonate ester to form the active spirotetramat-enol.[5] Further metabolism can occur, leading to other minor metabolites.[13][14] The degradation of spirotetramat in the environment is influenced by factors such as pH and sunlight. It is hydrolytically labile under neutral and alkaline conditions, with spirotetramat-enol being the major degradation product.[5]

Caption: Simplified Metabolic Pathway of Spirotetramat in Plants.

This technical guide provides a foundational understanding of the physicochemical properties of spirotetramat and its active cis-enol form. The provided data and protocols are intended to assist researchers in their work with this important insecticide. For regulatory purposes, it is essential to consult the specific guidelines and requirements of the relevant authorities.

References

- 1. books.google.cn [books.google.cn]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. fao.org [fao.org]

- 13. oecd.org [oecd.org]

- 14. pure.au.dk [pure.au.dk]

Ecotoxicological Profile of Spirotetramat and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotetramat (B1682168) is a systemic insecticide belonging to the chemical class of tetramic acid derivatives. It is effective against a broad spectrum of sucking insects by inhibiting lipid biosynthesis.[1] Upon application, spirotetramat is metabolized within the plant into its primary and more biologically active metabolite, spirotetramat-enol.[2] This guide provides a comprehensive overview of the ecotoxicological profile of spirotetramat and its major metabolites, focusing on its environmental fate, toxicity to non-target organisms, and mechanism of action. The information is presented to aid researchers, scientists, and professionals in understanding the environmental impact of this insecticide.

Environmental Fate and Metabolism

Spirotetramat undergoes rapid degradation in the environment through hydrolysis, photolysis, and microbial activity. Its primary metabolites of ecotoxicological relevance are spirotetramat-enol and spirotetramat-ketohydroxy.[1]

In Soil: Spirotetramat degrades rapidly in soil under both aerobic and anaerobic conditions. The dissipation half-life of spirotetramat in soil is typically short, ranging from 0.14 to 3.93 days.[2][3] The major degradation products in soil are spirotetramat-enol and spirotetramat-ketohydroxy.[2]

In Water: The hydrolysis of spirotetramat is pH-dependent, with faster degradation occurring under alkaline conditions. The half-life in water at 25°C is 32.5 days at pH 4, 8.6 days at pH 7, and 0.32 days at pH 9.[4] Photolysis also contributes to its degradation in aquatic environments. The primary degradation product in water is spirotetramat-enol.

In Plants: After foliar application, spirotetramat is absorbed by the plant and is ambimobile, meaning it can be translocated both upwards through the xylem and downwards through the phloem.[5] Inside the plant, it is primarily metabolized to spirotetramat-enol, which is the main insecticidally active compound.[2] Other metabolites, such as spirotetramat-ketohydroxy and spirotetramat-mono-hydroxy, can also be formed.[6]

Ecotoxicity to Non-Target Organisms

Aquatic Organisms

Spirotetramat exhibits moderate acute toxicity to fish and aquatic invertebrates. Its metabolites are generally less toxic than the parent compound.

Table 1: Aquatic Toxicity of Spirotetramat and its Metabolites

| Organism | Test Substance | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Spirotetramat | 96h LC50 | 2.54 | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | Spirotetramat | 96h LC50 | 2.2 | [4] |

| Sheepshead Minnow (Cyprinodon variegatus) | Spirotetramat | 96h LC50 | 1.96 | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | Spirotetramat-enol | 96h LC50 | >100 | [4] |

| Daphnia magna | Spirotetramat | 48h EC50 | >42.7 | [4] |

| Mysid Shrimp (Americamysis bahia) | Spirotetramat | 96h LC50 | 5.5 | [4] |

| Chironomid Midge (Chironomus riparius) | Spirotetramat | 48h EC50 | 0.088 | [1] |

| Green Algae (Pseudokirchneriella subcapitata) | Spirotetramat | 72h ErC50 | 0.21 | [1] |

Terrestrial Organisms

Birds: Spirotetramat has low acute toxicity to birds.

Table 2: Avian Toxicity of Spirotetramat

| Organism | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | [4] |

| Bobwhite Quail (Colinus virginianus) | Reproductive NOEC | 264 mg/kg feed | [4] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg bw | [4] |

Mammals: Spirotetramat shows low acute toxicity in mammals. Subchronic and chronic studies have identified the thyroid and thymus as target organs in dogs, and the testes in rats.[7][8]

Table 3: Mammalian Toxicity of Spirotetramat

| Organism | Endpoint | Value | Reference |

| Rat | Acute Oral LD50 | >2000 mg/kg bw | [9] |

| Rat | Acute Dermal LD50 | >2000 mg/kg bw | [9] |

| Rat (2-year study) | NOAEL (male, testes effects) | 169 mg/kg bw/day | [9] |

| Dog (1-year study) | NOAEL | 5 mg/kg bw/day | [7] |

| Rabbit (Developmental) | Maternal NOAEL | 40 mg/kg bw/day | [9] |

Bees: Spirotetramat has low acute contact and oral toxicity to adult honeybees.[10] However, some studies have indicated potential sublethal effects on bee brood under laboratory conditions, although these effects were not observed in higher-tier field studies.[11][12]

Table 4: Bee Toxicity of Spirotetramat

| Organism | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 (48h) | >100 µ g/bee | [9] |

| Honeybee (Apis mellifera) | Acute Oral LD50 (48h) | >107.3 µ g/bee | [9] |

Soil Organisms: Spirotetramat and its metabolites are considered to be of low toxicity to soil organisms such as earthworms and soil microorganisms.[11]

Table 5: Soil Organism Toxicity of Spirotetramat and its Metabolites

| Organism | Test Substance | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | Spirotetramat | 14d LC50 | >1000 | [11] |

| Earthworm (Eisenia fetida) | Spirotetramat-enol | 14d LC50 | >1000 | [11] |

| Earthworm (Eisenia fetida) | Spirotetramat-ketohydroxy | 14d LC50 | >1000 | [11] |

| Springtail (Folsomia candida) | Spirotetramat | Reproduction NOEC | - |

Experimental Protocols

The ecotoxicological studies cited in this guide are generally performed following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[3][13] Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

-

Fish, Early-Life Stage Toxicity Test (OECD 210): This is a longer-term test that assesses the effects of a substance on the early developmental stages of fish, from fertilized eggs to free-feeding juveniles.[14] Endpoints include hatching success, survival, and growth (length and weight).

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity of a substance to Daphnia magna.[15] Young daphnids are exposed to various concentrations for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

Terrestrial Toxicity Testing

-